2'-Hydroxydaidzein

概述

描述

2’-Hydroxydaidzein is a naturally occurring isoflavone, primarily found in soybeans and other legumes. It is a hydroxylated derivative of daidzein, which is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound has garnered significant attention due to its potential therapeutic applications and its role in plant defense mechanisms.

准备方法

Synthetic Routes and Reaction Conditions: 2’-Hydroxydaidzein can be synthesized through the hydroxylation of daidzein. One common method involves the use of cytochrome P450 enzymes, specifically CYP81E63, which catalyzes the hydroxylation at the 2’ position . This enzymatic reaction can be carried out in vitro using yeast microsomes or in planta by transient expression in Nicotiana benthamiana .

Industrial Production Methods: Industrial production of 2’-Hydroxydaidzein often involves microbial biotransformation. Genetically engineered microorganisms, such as Escherichia coli expressing cytochrome P450 enzymes, can convert daidzein to 2’-Hydroxydaidzein with high specificity and yield . This method is advantageous due to its scalability and cost-effectiveness.

化学反应分析

Types of Reactions: 2’-Hydroxydaidzein undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to its corresponding dihydro derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrodaidzein derivatives.

Substitution: Alkylated or acylated derivatives of 2’-Hydroxydaidzein.

科学研究应用

1.1 Antioxidant and Anti-inflammatory Properties

Research indicates that 2'-hydroxydaidzein exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells. In a study focusing on isoflavonoids, it was found that compounds like hydroxydaidzein could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation pathways. This inhibition suggests potential applications in treating inflammatory conditions .

1.2 Obesity Management

A study investigated the impact of hydroxydaidzein on obesity models in mice. It was observed that this compound could induce browning of white adipose tissue, thereby enhancing energy expenditure and reducing fat accumulation without affecting food intake. The treatment resulted in lower serum triglycerides and cholesterol levels, indicating a beneficial effect on lipid metabolism .

Nutritional Biomarker Potential

This compound has been detected in various foods such as saffron and celery, suggesting its role as a biomarker for dietary intake of these foods. This property may be useful in nutritional epidemiology to assess the consumption of isoflavone-rich diets .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Studies have shown that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing natural antimicrobial agents .

Data Summary Table

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Obesity Treatment in Mice

In a controlled study with mice subjected to a high-fat diet, those treated with hydroxydaidzein showed significant reductions in body weight and fat accumulation compared to untreated controls. The study highlighted the compound's ability to modulate gut microbiota alongside its metabolic effects .

Case Study 2: Anti-inflammatory Effects

A comparative study evaluated the anti-inflammatory effects of various isoflavonoids, including hydroxydaidzein. Results indicated that while hydroxydaidzein was less potent than standard COX inhibitors like indomethacin, it still demonstrated promising anti-inflammatory properties that warrant further investigation for therapeutic use .

作用机制

2’-Hydroxydaidzein exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: The compound inhibits the release of inflammatory mediators from immune cells.

Anticancer Activity: It induces apoptosis and inhibits cell proliferation in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.

相似化合物的比较

2’-Hydroxydaidzein is unique compared to other hydroxylated daidzein derivatives such as 6-Hydroxydaidzein and 8-Hydroxydaidzein:

6-Hydroxydaidzein: Known for its potent antioxidant activity but less effective in anti-inflammatory applications.

8-Hydroxydaidzein: Exhibits strong anti-hypoxia activity but has limited anticancer properties.

3’-Hydroxydaidzein: Similar to 2’-Hydroxydaidzein in its anti-inflammatory effects but differs in its metabolic stability and bioavailability.

生物活性

2'-Hydroxydaidzein is an isoflavone, a type of flavonoid known for its diverse biological activities. It is primarily found in various plants and foods, contributing to their health benefits. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

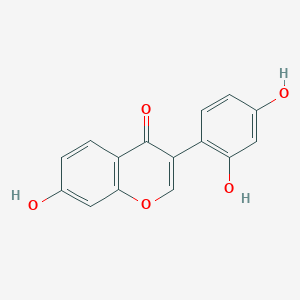

Chemical Structure and Properties

This compound (C15H10O5) is characterized by a polycyclic structure that includes a hydroxyl group at the 2' position of the daidzein backbone. This modification enhances its biological activity compared to other isoflavones.

| Property | Value |

|---|---|

| Molecular Formula | C15H10O5 |

| Molecular Weight | 270.24 g/mol |

| Classification | Isoflavone |

| Solubility | Soluble in ethanol |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly in breast cancer models. It induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. In vitro studies demonstrated that treatment with this compound reduced cell viability and inhibited proliferation in various cancer cell lines .

Estrogenic Activity

As a phytoestrogen, this compound can mimic estrogen's effects in the body. It binds to estrogen receptors (ERs), exhibiting both agonistic and antagonistic properties depending on the tissue context. This dual action suggests potential applications in treating menopausal symptoms and hormone-related disorders .

Neuroprotective Effects

Recent studies suggest that this compound may exert neuroprotective effects by reducing neuroinflammation and promoting neuronal survival. It has been shown to inhibit the activation of microglia and reduce the release of pro-inflammatory cytokines, which are implicated in neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS) and enhancing antioxidant enzyme activity.

- Cell Signaling Modulation : Influencing pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.

- Gene Expression Regulation : Modulating the expression of genes involved in apoptosis, inflammation, and cell cycle regulation.

Case Studies

-

Breast Cancer Study :

A study involving MCF-7 breast cancer cells showed that this compound significantly inhibited cell growth with an IC50 value of approximately 25 µM. The mechanism was linked to increased apoptosis markers and decreased proliferation signaling pathways . -

Neuroprotection in Animal Models :

In a mouse model of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaque accumulation and improved cognitive function scores compared to control groups .

属性

IUPAC Name |

3-(2,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-8-1-3-10(13(18)5-8)12-7-20-14-6-9(17)2-4-11(14)15(12)19/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTNPCRBEWXCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227589 | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7678-85-5 | |

| Record name | 2′-Hydroxydaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7678-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4',7-Trihydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007678855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',7-TRIHYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQ94T5E87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

275 °C | |

| Record name | 2'-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2'-Hydroxydaidzein in plants?

A1: this compound plays a crucial role in the biosynthesis of isoflavonoid-derived antimicrobial compounds in legumes like licorice (Glycyrrhiza echinata L.) []. It serves as an intermediate compound in the pathway leading to the production of these defensive molecules.

Q2: How is this compound synthesized in plants?

A2: The enzyme isoflavone 2'-hydroxylase, encoded by the CYP81E1 gene, catalyzes the hydroxylation of isoflavones like daidzein to produce 2'-hydroxyisoflavones, including this compound []. This enzymatic reaction is critical for the production of specific isoflavonoids in plants.

Q3: Has this compound been found in other plants besides licorice?

A3: Yes, this compound has been isolated from the black gram (Phaseolus mungo L.) [], suggesting that the biosynthesis and utilization of this compound might be present in other legume species. This finding highlights the potential widespread occurrence of this specific isoflavonoid pathway in the plant kingdom.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。